molecular formula C9H12O4 B096676 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester CAS No. 17447-60-8

2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester

Cat. No. B096676
CAS RN: 17447-60-8
M. Wt: 184.19 g/mol
InChI Key: BTHUKAQVHWDTAH-UHFFFAOYSA-N
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Description

The compound of interest, 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester, is a derivative of vinylcyclopropane, which is a molecule that has been extensively studied due to its utility in various chemical syntheses. The papers provided discuss several related compounds and their synthesis, which can offer insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related vinylcyclopropane derivatives has been achieved through various methods. For instance, a concise asymmetric synthesis of a sulfonamide and ethyl ester derived from 1-amino-2-vinylcyclopropane-carboxylic acid has been described, which is significant for the preparation of potent HCV NS3 protease inhibitors . Another study details the synthesis of mikanecic acid, a related dicarboxylic acid, through a DABCO-catalyzed coupling process . Additionally, an enantioselective synthesis of a vinylcyclopropanecarboxylic acid ethyl ester has been achieved using asymmetric phase-transfer catalyzed cyclopropanation . These methods highlight the versatility and reactivity of vinylcyclopropane derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of vinylcyclopropane derivatives is confirmed through various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques are crucial for verifying the structure and purity of the synthesized compounds, which is essential for their application in further chemical reactions and material development.

Chemical Reactions Analysis

Vinylcyclopropane derivatives participate in a variety of chemical reactions. For example, the radical polymerization of difunctional 2-vinylcyclopropanes results in the formation of hard, transparent, crosslinked polymers . Anionic polymerization of 1,1-disubstituted 2-vinylcyclopropanes has also been explored, with the polymerization proceeding via ring opening, leading to polymers with pendant vinyl groups . These reactions demonstrate the reactivity of the vinylcyclopropane moiety and its potential for creating novel polymeric materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of vinylcyclopropane derivatives are influenced by their molecular structure. For instance, the radical polymerization of these compounds can result in volume expansion or the formation of soluble polymers, depending on the reaction conditions . The solubility of the polymers obtained from anionic polymerization varies, with some being soluble in common solvents and others only in strong acids like sulfuric acid . These properties are important for the practical application of these materials in various industries.

Scientific Research Applications

  • Polymer Synthesis Applications :

    • Alupei and Ritter (2001) studied the radical polymerization of 1,1-disubstituted 2-vinylcyclopropane monomers, leading to the synthesis of new monomers and their polymerization in aqueous media (Alupei & Ritter, 2001).
    • Hayakawa, Matsuoka, and Suzuki (2017) discovered a new method for the ring-opening polymerization of cyclopropane derivatives, resulting in polymers with higher glass transition temperatures and better solubilities (Hayakawa, Matsuoka & Suzuki, 2017).
    • Moszner, Zeuner, and Rheinberger (1997) synthesized multifunctional 2-vinylcyclopropanes, leading to transparent crosslinked polymers through radical polymerization (Moszner, Zeuner & Rheinberger, 1997).
  • Organic Chemistry and Synthesis :

    • Lou, Cunière, Su, and Hobson (2013) described a method for preparing (1R,2S)-1-amino-2-vinylcyclopropane-carboxylic acid-derived compounds, which are key building blocks in the synthesis of potent HCV NS3 protease inhibitors (Lou, Cunière, Su & Hobson, 2013).
    • Vriesen, Grover, and Kerr (2013) explored the cross metathesis of dimethyl 2-vinylcycloropane-1,1-dicarboxylate, providing access to new donor–acceptor cyclopropanes for cycloaddition reactions (Vriesen, Grover & Kerr, 2013).
    • Shimizu, Ohashi, and Tsuji (1985) investigated the palladium-catalyzed [3 + 2] cycloaddition reaction of vinylcyclopropanes with α,β-unsaturated esters or ketones, yielding vinylcyclopentanes (Shimizu, Ohashi & Tsuji, 1985).

Safety And Hazards

The safety symbols for 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester include GHS07. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362 .

properties

IUPAC Name

dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHUKAQVHWDTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1C=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440307
Record name 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester

CAS RN

17447-60-8
Record name 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate
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Synthesis routes and methods I

Procedure details

The procedure of Example 2 was followed except that trans-1,4-dichlorobutene-2 as obtained by the procedure of Example 3 was condensed with dimethyl malonate. High yields of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate of high purity were obtained.
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Synthesis routes and methods II

Procedure details

Sodium methoxide (108.02 g, 2.0 moles) 25% in MeOH was added in 40 minutes to dimethyl malonate (132.12 g, 1.0 mole), 1,4-dichlorobutene-2 (150 g, 1.2 moles), and 50 mL MeOH and allowed to stir at ambient temperature overnight. The mixture was vacuum filtered, neutralized with concentrated HCl to 3.5-4.0 pH, and filtered a second time. Solvent was then removed under vacuum to give 194.8 g of light yellow crude product. Vacuum distillation (55°/0.25 mm-72°/0.4 mm) with 0.064 g of hydroquinone added gave 142.5 g of product (77.4% yield) and 30.4 g of residue.
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108.02 g
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132.12 g
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150 g
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50 mL
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Synthesis routes and methods III

Procedure details

To a solution of 36.6 g (1.6 g-atom) of sodium in 500 ml of anhydrous ethanol was added 105.5 g (0.80 mol) of dimethyl malonate. After several minutes, while maintaining the temperature at 60° C., 250 ml anhydrous methanol was added to solubilize the precipated sodium malonate salt. The freshly prepared disodiomalonate methanol solution was added to 100.0 g (0.80 mol) trans 1,4-dichlorobutene-2 heated to 60°-70° C. at a rate to allow a gentle reflux in the condenser. When the addition was completed, the reaction mixture was refluxed with stirring for an additional 4 hours. The reaction mixture was then cooled to ambient temperature, filtered and the resulting filtrate concentrated. Distillation of the crude product under reduced pressure afforded 82 g (44.5%) of the desired product dimethyl 2-vinylcyclopropane-1,1-dicarboxylate. B.p. 73°-78° at 1.25 mm Hg; nD24 1.4612; [lit. B.p. 71°- 73° (1 mm); nD25 1.4602].
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36.6 g
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105.5 g
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500 mL
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disodiomalonate methanol
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100 g
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250 mL
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Yield
44.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SK Jackson, A Karadeolian, AB Driega… - Journal of the American …, 2008 - ACS Publications
The intramolecular reaction of oxime ethers and cyclopropane diesters results in the diastereoselective formation of substituted pyrrolo-isoxazolidines which serve as precursors to the …
Number of citations: 177 pubs.acs.org
TP Lebold, MA Kerr - Organic Letters, 2009 - ACS Publications
The reaction of hydrazinoethyl 1,1-cyclopropanediesters with aldehydes in the presence of catalytic Yb(OTf) 3 allows access to structurally complex fused bicyclo pyrazolidines. Either 2,…
Number of citations: 76 pubs.acs.org

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